REACTION_CXSMILES
|
[SH:1][CH:2]([CH3:6])[C:3](=O)[CH3:4].[C:7](#[N:11])[CH2:8][C:9]#[N:10].C(N(CC)CC)C>C(O)C>[NH2:10][C:9]1[S:1][C:2]([CH3:6])=[C:3]([CH3:4])[C:8]=1[C:7]#[N:11]
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Name
|
|
Quantity
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1 kg
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Type
|
reactant
|
Smiles
|
SC(C(C)=O)C
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Name
|
3C
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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C(C)O
|
Name
|
|
Quantity
|
588.8 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-2 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with torian and transfer tubing
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
ADDITION
|
Details
|
the 3-mercaptobutanone solution is added over 1.3 hrs at −1 to −5° C
|
Duration
|
1.3 h
|
Type
|
WAIT
|
Details
|
After an hour
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated on the rotovap (40° C. bath) to a slurry of approximately 2.5 L and 3.0 L of heptanes
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The slurry is cooled to 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solids collected by filtration
|
Type
|
WASH
|
Details
|
The solids are rinsed with 2.5 L of 20% Ethanol in heptanes in 7 portions
|
Type
|
CUSTOM
|
Details
|
The excess solvent is removed on the filter
|
Type
|
CUSTOM
|
Details
|
the wet cake dried in a vacuum oven overnight at 40° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(C1C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 870 g | |
YIELD: PERCENTYIELD | 64.1% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |